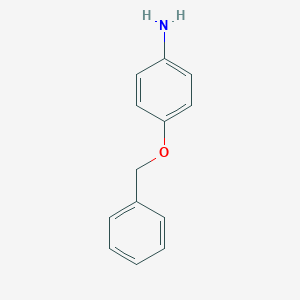

4-(benzyloxy)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDVVUUWRJXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213153 | |

| Record name | Aniline, p-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-46-2 | |

| Record name | 4-Benzyloxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBF5MHJ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)aniline from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)aniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with 4-nitrophenol (B140041), involving a Williamson ether synthesis followed by the reduction of a nitro group. This document details the experimental protocols, quantitative data, and logical workflow of this synthetic route.

Introduction

This compound is an important building block in organic synthesis, primarily utilized in the development of various pharmaceutical compounds and materials. Its structure, featuring a protected hydroxyl group and a reactive amine, makes it a versatile precursor for more complex molecules. The synthesis from the readily available and inexpensive starting material, 4-nitrophenol, is a common and efficient method. The overall transformation involves the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether, followed by the reduction of the nitro functionality to an amine.

Synthetic Pathway Overview

The synthesis of this compound from 4-nitrophenol is typically achieved in two sequential reaction steps:

-

Williamson Ether Synthesis: 4-Nitrophenol is reacted with benzyl bromide in the presence of a base to form the intermediate, 4-benzyloxynitrobenzene. This step protects the phenolic hydroxyl group.

-

Nitro Group Reduction: The nitro group of 4-benzyloxynitrobenzene is then reduced to an amine to yield the final product, this compound. This reduction can be accomplished through various methods, most commonly using metal catalysts such as tin(II) chloride in acidic medium or catalytic hydrogenation.

Data Presentation

Table 1: Williamson Ether Synthesis of 4-Benzyloxynitrobenzene - Reaction Parameters

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrophenol | 1.0 eq | [1] |

| Benzyl Bromide | 1.0 - 1.3 eq | [1][2] |

| Base | Potassium Carbonate (K₂CO₃) or "Salt of Wormwood" | [1][2] |

| Phase Transfer Catalyst | Tetrabutylammonium (B224687) Bromide (optional) | [1] |

| Solvent | ||

| Ethanol (B145695)/Water or Methyl Ethyl Ketone (MEK) | [1][2] | |

| Reaction Conditions | ||

| Temperature | 85-90 °C (Reflux) | [1] |

| Reaction Time | 3 - 9 hours | [1][2] |

| Yield | ||

| 88.9% - 91.6% | [1][2] |

Table 2: Reduction of 4-Benzyloxynitrobenzene to this compound - Reaction Parameters

| Parameter | Method 1: Tin(II) Chloride Reduction | Method 2: Catalytic Hydrogenation | Reference |

| Reactant | |||

| 4-Benzyloxynitrobenzene | 1.0 eq | 1.0 eq | [1][3] |

| Reagents/Catalyst | |||

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Palladium on Carbon (Pd/C) | [3][4] | |

| Concentrated Hydrochloric Acid (HCl) | Hydrogen Gas (H₂) | [3][4] | |

| Solvent | |||

| Ethanol | Ethanol/THF | [3][4] | |

| Reaction Conditions | |||

| Temperature | 70-90 °C (Reflux) | Ambient Temperature | [3][4] |

| Pressure | Atmospheric | 20 psi | [3] |

| Reaction Time | 5 - 7 hours | Not specified | [1][3] |

| Yield | |||

| 83.1% - 84.1% | High yield expected | [1] |

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxynitrobenzene (Williamson Ether Synthesis)

This procedure is adapted from a patented method.[1]

Materials:

-

4-Nitrophenol (70 g)

-

Benzyl Bromide (93 g)

-

Potassium Carbonate ("Salt of Wormwood") (85 g)

-

Tetrabutylammonium Bromide (2 g)

-

Ethanol (150 g)

-

Water (400 g)

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

Procedure:

-

To a 1000 mL three-necked round-bottom flask, add 400 g of water and 150 g of ethanol.

-

Add 2 g of tetrabutylammonium bromide, 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl bromide to the flask.

-

Stir the mixture and heat to 85 °C.

-

Maintain the reaction at reflux (85-90 °C) for 5 hours.

-

After the initial reflux, raise the temperature to 106-108 °C and hold for an additional 4 hours.

-

Cool the reaction mixture to 30 °C.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a large amount of water until the washings are neutral.

-

Dry the solid to obtain 4-benzyloxynitrobenzene. A typical yield is around 105.6 g (91.58%).[1]

Purification:

The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

References

- 1. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN105294447A - Preparation method of aniline through catalytic nitrobenzene hydrogenation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)aniline, a substituted aniline (B41778) derivative, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique structural features, combining a reactive aniline moiety with a bulky benzyloxy group, impart a distinct set of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic routes and formulating products.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 199.25 g/mol | --INVALID-LINK-- |

| Appearance | White to gray to brown powder or crystals | --INVALID-LINK-- |

| Melting Point | 52.0 to 56.0 °C | --INVALID-LINK-- |

| Boiling Point | 155 °C at 3 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents. Slightly soluble in water. | |

| pKa (Predicted) | 5.17 ± 0.10 | |

| logP (Computed) | 3.1 | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section details standard experimental protocols for key parameters.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 4-aminophenol (B1666318) and benzyl (B1604629) chloride, followed by purification. An alternative method involves the reduction of 4-benzyloxynitrobenzene. A general procedure for the preparation from its hydrochloride salt is as follows:

Procedure:

-

Dissolve 20 g of this compound hydrochloride in a mixture of chloroform (B151607) and methanol.

-

Add a solution of 70 mL of 1.25 N sodium hydroxide (B78521) and 70 mL of water to make the solution basic.

-

Separate the organic layer and extract the aqueous phase with chloroform.

-

Combine the chloroform extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound.[1]

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the this compound sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range represents the melting point.

Determination of Boiling Point (Micro Method)

For high-melting solids, the boiling point is often determined at reduced pressure to prevent decomposition. The Thiele tube method is a common micro-scale technique.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Add a few drops of this compound to a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for reaction setup and formulation.

Procedure:

-

Add approximately 10-20 mg of this compound to a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, diethyl ether, chloroform, toluene).

-

Agitate the tubes and observe for dissolution at room temperature.

-

If the compound does not dissolve, gently warm the tube and observe again.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent at both room temperature and upon heating.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the basicity of the aniline nitrogen.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

A suitable solvent in which this compound is soluble (e.g., a water/ethanol mixture)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in the chosen solvent system in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized strong acid, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

-

Centrifuge (optional)

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

Procedure:

-

Prepare a stock solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel or vial.

-

Add a known amount of the this compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully withdraw samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Metabolic and Signaling Pathways

While specific, detailed studies on the metabolic fate and signaling pathway interactions of this compound are limited, its structural similarity to other aniline derivatives allows for the postulation of probable metabolic routes. The metabolism of anilines typically involves Phase I and Phase II reactions in the liver.

Postulated Metabolic Pathway

Based on the metabolism of related N-benzyl-4-substituted anilines and general aniline metabolism, the following biotransformations are plausible for this compound:

-

Phase I Metabolism:

-

N-Oxidation: The primary amino group can be oxidized to form the corresponding hydroxylamine (B1172632) and nitroso derivatives. This is a common pathway for aromatic amines and can lead to the formation of reactive metabolites.

-

Ring Hydroxylation: The aromatic rings (both the aniline and the benzyl rings) are susceptible to hydroxylation, primarily at the ortho and para positions relative to the existing substituents. This is typically mediated by cytochrome P450 enzymes.

-

O-Dealkylation (Ether Cleavage): The benzylic ether linkage can be cleaved to yield 4-aminophenol and benzoic acid (which can be further metabolized).

-

-

Phase II Metabolism:

-

The hydroxylated metabolites and the 4-aminophenol resulting from O-dealkylation can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

-

The primary amino group can be acetylated.

-

Signaling Pathway Interactions

Direct interactions of this compound with specific signaling pathways have not been extensively reported. However, a related compound, 4-(Benzyloxy)phenol, has been shown to exhibit immunomodulatory activity by facilitating intracellular mycobacterial clearance through a p53-mediated IL-35 signaling-dependent JAK1/STAT3 pathway in human macrophages.[2] This suggests that compounds with the benzyloxyphenyl moiety may have the potential to interact with immune signaling cascades. Further research is required to determine if this compound possesses similar activities.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized methodologies for their experimental determination. While a complete experimental dataset for all properties is not yet available in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information. The postulated metabolic pathways, based on the well-understood biotransformation of analogous compounds, offer valuable insights for drug metabolism and pharmacokinetic studies. Further investigation into the specific biological activities and signaling pathway interactions of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

4-(benzyloxy)aniline CAS number and molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)aniline and its Hydrochloride Salt

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The document covers its chemical identity, molecular properties, synthesis protocols, and applications as a key intermediate in organic synthesis.

Core Chemical Identity

This compound and its hydrochloride salt are important reagents in synthetic chemistry. The hydrochloride form enhances stability and modifies solubility for easier handling in various reaction conditions.[1] It is crucial to distinguish between the free base and the hydrochloride salt, as they have distinct physical and chemical properties.

Table 1: Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 6373-46-2[2] | 51388-20-6[3] |

| Molecular Formula | C₁₃H₁₃NO[2] | C₁₃H₁₃NO·HCl[3] |

| Molecular Weight | 199.25 g/mol [2] | 235.71 g/mol [3] |

| Appearance | White to gray to brown powder/crystal | Off-white to beige crystalline powder[1] |

| Melting Point | 52-56 °C | 228 °C (decomposes)[4] |

| Synonyms | p-Benzyloxyaniline, 4-Aminophenyl benzyl (B1604629) ether[2] | 4-Aminophenyl benzyl ether hydrochloride[3] |

Synthesis Protocols

This compound hydrochloride is typically synthesized through a multi-step process starting from 4-nitrophenol (B140041). The general synthetic route involves benzylation of the phenolic hydroxyl group, followed by reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.[5]

Experimental Protocol: Synthesis of this compound hydrochloride from 4-Nitrophenol

This protocol outlines a common three-step synthesis.[5]

Step 1: Synthesis of 4-Benzyloxy nitrobenzene (B124822)

-

Reactants: 4-nitrophenol, benzyl chloride.

-

Procedure: A benzyloxy reaction is performed on 4-nitrophenol as the raw material to generate 4-benzyloxy nitrobenzene.[5]

Step 2: Synthesis of 4-Benzyloxyaniline

-

Reactants: 4-Benzyloxy nitrobenzene, reducing agent (e.g., tin(II) chloride).

-

Procedure: A reduction reaction is carried out to convert the nitro group of 4-benzyloxy nitrobenzene to an amine, yielding 4-benzyloxyaniline.[5] In a typical lab procedure, 60g of 4-benzyloxy nitrobenzene is slowly added to a heated (70-90 °C) mixture of stannous chloride (95g), hydrochloric acid (5g of 36%), water (400g), and ethanol (B145695) (160g). The mixture is refluxed for 5-6 hours. After a second addition of stannous chloride and hydrochloric acid and another hour of reflux, the product is isolated by filtration and crystallization upon cooling.[5]

Step 3: Synthesis of 4-Benzyloxyaniline hydrochloride

-

Reactants: 4-Benzyloxyaniline, hydrochloric acid.

-

Procedure: 150g of 4-benzyloxyaniline is added to 500ml of 1:1 dilute hydrochloric acid at 20-30 °C and stirred for 20-30 minutes to form the hydrochloride salt. The resulting solid is isolated by centrifugation.[5]

A workflow for this synthesis is depicted below.

Experimental Protocol: Liberation of Free Base from Hydrochloride Salt

The free base, this compound, can be obtained from its hydrochloride salt.[6]

-

Procedure: 20 g of this compound hydrochloride is dissolved in a chloroform-methanol mixture.[6] The solution is made basic with 70 mL of 1.25N sodium hydroxide (B78521) and 70 mL of water.[6] The layers are separated, and the aqueous phase is extracted with chloroform (B151607).[6] The combined chloroform extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[6] Evaporation of the solvent yields the this compound product.[6]

Applications in Drug Development and Research

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][7] While there is limited evidence of its direct biological activity in specific signaling pathways, its utility as a precursor is well-documented.

-

Antimycobacterial Agents: The 4-(benzyloxy)benzylamine moiety, derived from related precursors, is used in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[8] Some of these compounds have shown inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[8]

-

Indole (B1671886) Derivatives: this compound hydrochloride is a key reactant in the Fischer indole synthesis to produce compounds like 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.[9]

-

General Organic Synthesis: It is widely used as an intermediate for creating substituted anilines and various heterocyclic compounds.[1]

The role of this compound is primarily as a structural scaffold, upon which further chemical modifications are made to achieve desired biological or chemical properties. For instance, hydrophobic groups like benzyloxy attached to an aryl moiety have been noted to contribute to the antibacterial activity of some classes of compounds.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. goldbio.com [goldbio.com]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Navigating the Solution: An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(benzyloxy)aniline, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a detailed qualitative analysis, comparative data of structurally similar compounds, and a robust experimental protocol for determining its solubility in common organic solvents. This guide is intended to empower researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work by providing a thorough understanding of its solubility characteristics.

Qualitative Solubility Profile of this compound

This compound (CAS No: 6373-46-2) is a crystalline solid that exhibits a nuanced solubility profile governed by its molecular structure, which features both a polar aniline (B41778) moiety and a larger, non-polar benzyloxy group.

General solubility observations indicate the following:

-

Polar Solvents : this compound is reported to be moderately soluble in polar organic solvents such as ethanol (B145695) and methanol.[1] The presence of the amino group (-NH2) allows for hydrogen bonding with these protic solvents, facilitating dissolution.

-

Non-polar Solvents : It demonstrates higher solubility in non-polar solvents like benzene (B151609) and toluene.[1] The significant non-polar character contributed by the two phenyl rings and the ether linkage leads to favorable van der Waals interactions with these solvents.

-

Other Organic Solvents : The compound is described as being easily soluble in a range of common organic solvents including alcohols, chlorinated hydrocarbons, and ethers.[2]

-

Aqueous Solubility : The solubility of this compound in water is limited.[1] The hydrophobic nature of the benzyloxy group is the primary factor for its poor aqueous solubility.

Comparative Solubility of Structurally Analogous Compounds

To provide a more quantitative context for the solubility of this compound, the following table summarizes the solubility of structurally related compounds: aniline, benzyl (B1604629) alcohol, and 4-methoxyaniline. These compounds share key functional groups with this compound and their solubility behavior can offer valuable insights.

| Solvent | Aniline (C₆H₅NH₂) | Benzyl Alcohol (C₆H₅CH₂OH) | 4-Methoxyaniline (p-Anisidine, CH₃OC₆H₄NH₂) |

| Water | 3.6 g/100 mL at 20°C | 4 g/100 mL | Sparingly soluble |

| Ethanol | Miscible | Miscible | Soluble |

| Diethyl Ether | Miscible | Miscible | Soluble |

| Acetone | Good solubility | Highly soluble | Soluble |

| Benzene | Miscible | Soluble | Soluble |

| Toluene | Soluble (5.774 g/100 mL)[3] | - | - |

| Chloroform | Good solubility | Soluble | Slightly soluble |

| Hexane | - | - | Limited solubility |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" and "Slightly soluble" are qualitative terms from various sources and precise quantitative data may vary with temperature.

Based on this comparative data, it can be inferred that this compound, with its larger non-polar benzyloxy group compared to the methoxy (B1213986) group of 4-methoxyaniline, will likely exhibit lower solubility in polar solvents and higher solubility in non-polar solvents.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol based on the widely accepted shake-flask method is provided.

Materials and Apparatus

-

Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). e. Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle. b. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles. c. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantification

-

Analytical Method: a. Develop and validate a suitable analytical method for the quantification of this compound. HPLC is often the method of choice due to its specificity and sensitivity. b. HPLC Conditions (Example):

- Column: C18 reverse-phase column

- Mobile Phase: A mixture of acetonitrile (B52724) and water (isocratic or gradient)

- Flow Rate: 1.0 mL/min

- Detection: UV at a wavelength of maximum absorbance for this compound.

- Injection Volume: 10 µL

-

Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions using the developed analytical method and construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

-

Solubility Calculation: a. Analyze the diluted sample solutions. b. Determine the concentration of this compound in the diluted samples from the calibration curve. c. Calculate the original concentration in the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains elusive in the literature, the provided qualitative assessment, comparative data, and detailed experimental protocol offer researchers the necessary tools to proceed with their work in an informed manner. The successful application of this compound in various synthetic and developmental pipelines hinges on a clear comprehension of its behavior in different solvent systems.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(benzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(benzyloxy)aniline. These predictions are derived from the analysis of similar compounds, including N-benzyl-4-methoxyaniline and other substituted aniline (B41778) derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | ~3.6 | Broad Singlet | - |

| H-2', H-6' | ~7.45 - 7.30 | Multiplet | - |

| H-3', H-4', H-5' | ~7.45 - 7.30 | Multiplet | - |

| H-2, H-6 | ~6.85 | Doublet | ~8.8 |

| H-3, H-5 | ~6.75 | Doublet | ~8.8 |

| -CH₂- | ~5.0 | Singlet | - |

Note: The multiplet for the benzyl (B1604629) ring protons (H-2' to H-6') is complex and may not be fully resolved at lower field strengths.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~137.5 |

| C-2', C-6' | ~128.6 |

| C-3', C-5' | ~128.0 |

| C-4' | ~127.5 |

| C-1 | ~142.0 |

| C-4 | ~152.0 |

| C-2, C-6 | ~116.0 |

| C-3, C-5 | ~115.5 |

| -CH₂- | ~70.5 |

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound from its hydrochloride salt and the subsequent acquisition of its NMR spectra.

Preparation of this compound from this compound hydrochloride

This procedure is adapted from a known synthetic method[1].

-

Dissolution: Dissolve this compound hydrochloride in a mixture of chloroform (B151607) and methanol.

-

Basification: Add a solution of 1.25 N sodium hydroxide (B78521) to make the solution basic.

-

Extraction: Separate the organic layer and extract the aqueous phase with chloroform.

-

Washing: Wash the combined organic extracts with a saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield this compound as the free base.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR):

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse excitation.

-

Number of Scans: 16-64 scans are typically sufficient depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Spectrometer: 75-151 MHz NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the preparation and NMR analysis of this compound.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Benzyloxy)aniline

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-(benzyloxy)aniline using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines detailed experimental protocols, presents key analytical data, and illustrates the logical workflow of the analytical process.

Introduction to this compound

This compound, also known as 4-aminophenyl benzyl (B1604629) ether, is an organic compound with the chemical formula C₁₃H₁₃NO.[1] Its structure consists of an aniline (B41778) core substituted with a benzyloxy group at the para position. The accurate identification and characterization of this compound are crucial in various research and development settings, including synthetic chemistry and pharmaceutical sciences. FT-IR spectroscopy and mass spectrometry are powerful analytical techniques that provide complementary information for unambiguous structure elucidation. FT-IR provides information about the functional groups present in the molecule, while mass spectrometry reveals the molecular weight and fragmentation pattern, offering insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule.

2.1. Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.[2]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample to a fine powder using a clean agate mortar and pestle.[2]

-

Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.[2][3] The typical sample-to-KBr ratio is between 1:100 and 1:200.[3]

-

Continue grinding the mixture until a homogeneous, fine powder is obtained. This minimizes light scattering.[3]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences.[3]

-

Acquire the FT-IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[3] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.[3]

-

-

Data Analysis:

-

Process the acquired spectrum using the spectrometer's software to identify the characteristic absorption bands.[3]

-

2.2. FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The table below summarizes the key predicted and observed vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3500 (two bands) | N-H Symmetric & Asymmetric Stretch | Amine (-NH₂) |

| 3025 | C-H Aromatic Stretch | Aromatic Ring |

| 2933 | C-H Aliphatic Stretch | Methylene (-CH₂-) |

| 1601 | N-H Scissoring (Bending) | Amine (-NH₂) |

| 1507 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1230 - 1270 | C-O-C Asymmetric Stretch (Aryl-Alkyl) | Ether (-O-) |

| 1020 - 1075 | C-O-C Symmetric Stretch (Aryl-Alkyl) | Ether (-O-) |

| 1250 - 1350 | C-N Stretch (Aromatic) | Aromatic Amine |

| 748, 692 | C-H Out-of-plane Bending | Aromatic Ring |

Predicted data is based on characteristic absorption frequencies of constituent functional groups.[3] Observed peaks are from experimental data.[4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, which can be useful for structural elucidation.[5]

3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions and neutral species.[6]

-

-

Mass Analysis:

-

Detection:

3.2. Mass Spectrometry Data for this compound

The mass spectrum of this compound provides key information for its identification. The molecular weight of this compound is 199.25 g/mol .[9]

| m/z | Interpretation |

| 199 | Molecular Ion [M]⁺• |

| 108 | Fragment ion, likely [C₆H₅NH₂]⁺• (aniline radical cation) |

| 91 | Fragment ion, likely [C₇H₇]⁺ (tropylium ion) |

Data sourced from PubChem and NIST.[1][9] The fragmentation pattern is consistent with the structure of this compound, showing cleavage of the ether bond.

Visualized Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the sequential workflow for the FT-IR and mass spectrometry analysis of this compound.

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

4.2. Logical Relationship of Analysis

This diagram shows the logical relationship between the analytical techniques and the information derived from them, leading to the final characterization of the compound.

Caption: Logical flow from analysis to structural confirmation.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable framework for the characterization of this compound. FT-IR confirms the presence of key functional groups such as the amine, ether, and aromatic rings, while mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers engaged in the analysis of this and similar compounds, ensuring accurate and reproducible results.

References

- 1. 4-Benzyloxyaniline [webbook.nist.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the pKa and Basicity of 4-(Benzyloxy)aniline

Abstract

4-(Benzyloxy)aniline, a versatile organic compound, serves as a crucial intermediate in pharmaceutical and chemical synthesis.[1][2] Its utility is fundamentally linked to its physicochemical properties, particularly the basicity of the aromatic amine group. This guide provides a detailed examination of the pKa of this compound, the structural factors influencing its basicity, and standard experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted anilines in their synthetic and molecular design endeavors.

Physicochemical Properties and pKa Data

This compound is an aromatic amine featuring a benzyloxy substituent at the para position of the aniline (B41778) ring.[1] This substitution pattern significantly influences the electron density on the nitrogen atom, thereby modulating its basicity. The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molar Mass | 199.25 g/mol | [3] |

| Appearance | White to gray to brown powder/crystal | [3] |

| Melting Point | 54-55 °C | [3] |

| Predicted pKa | 5.17 ± 0.10 | [3] |

To contextualize the basicity of this compound, it is useful to compare its pKa to that of related aniline derivatives. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (C₆H₅CH₂OC₆H₄NH₃⁺). A higher pKa value corresponds to a stronger base.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 4-Methoxy-aniline | 5.34 |

| 4-Nitro-aniline | 1.0 |

| This compound | 5.17 (Predicted) [3] |

| 4-Hydroxy-aniline | 5.48 |

Factors Influencing Basicity

The basicity of the nitrogen atom in this compound is a result of a delicate balance between inductive and resonance effects conferred by the para-benzyloxy group.

-

Resonance Effect (+R): The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect increases the electron density at the para position, and consequently on the nitrogen atom of the amine group. This increased electron density makes the lone pair on the nitrogen more available for protonation, thus increasing the basicity of the molecule compared to unsubstituted aniline.

-

Inductive Effect (-I): The oxygen atom is more electronegative than the carbon atoms of the benzene (B151609) ring. This leads to a withdrawal of electron density from the ring through the sigma bond framework. However, for substituents in the para position containing an oxygen atom directly attached to the ring, the +R effect typically dominates the -I effect, leading to an overall electron-donating character.

The benzyloxy group, therefore, acts as an activating, electron-donating group, which explains why the predicted pKa of this compound (5.17) is higher than that of aniline (4.63).

Factors affecting the basicity of this compound.

Experimental Determination of pKa

The pKa of aromatic amines like this compound can be determined experimentally using several methods, most commonly potentiometric titration and UV-Vis spectrophotometry.[4][5] Due to the low solubility of many aromatic amines in water, these measurements are often performed in mixed solvent systems, such as ethanol-water mixtures.[5]

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the amine as a strong acid is added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water) to a known concentration (e.g., 0.01 M).[6]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[6]

-

Pipette a known volume (e.g., 40 mL) of the this compound solution into a beaker.[6]

-

Add a small amount of 1 M HCl to ensure the amine is fully protonated at the start.[6]

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.2 mL).[6]

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where the pH changes become minimal.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steep rise in pH). This can be found using the first or second derivative of the curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra between the protonated (BH⁺) and non-protonated (B) forms of the amine. By measuring the absorbance of the amine solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[5]

Detailed Experimental Protocol:

-

Spectral Analysis:

-

Prepare two stock solutions of this compound in a suitable solvent (e.g., 50% ethanol-water).

-

For the first solution, add a strong acid (e.g., HCl) to ensure the amine is fully protonated (BH⁺ form).

-

For the second solution, add a strong base (e.g., NaOH) to ensure the amine is in its free base form (B).

-

Scan the UV-Vis spectrum (e.g., 215-400 nm) for both solutions to identify an analytical wavelength where the absorbance difference between the two forms is maximal.[5]

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the amine (e.g., pH 4.0 to 6.0).

-

-

Absorbance Measurements:

-

For each buffer solution, prepare a sample containing a constant concentration of this compound.

-

Measure the absorbance (A) of each sample at the predetermined analytical wavelength.

-

Also, measure the absorbance of the fully acidic solution (A_BH⁺) and the fully basic solution (A_B) at the same wavelength.

-

-

Data Analysis:

-

The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

-

A plot of log[(A - A_B) / (A_BH⁺ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Workflow for pKa determination by spectrophotometry.

Applications in Drug Development

This compound and its hydrochloride salt are important intermediates in organic synthesis and medicinal chemistry.[1][7] The basicity of the aniline nitrogen is critical as it dictates:

-

Salt Formation: The ability to form stable, crystalline hydrochloride salts, which often improves the handling, solubility, and stability of pharmaceutical intermediates.[1][8]

-

Reaction Nucleophilicity: The lone pair on the nitrogen acts as a nucleophile in many synthetic transformations. The basicity is directly related to this nucleophilicity, influencing reaction rates and pathways.

-

Physiological pH Behavior: For a final drug molecule containing this moiety, the pKa determines the extent of ionization at physiological pH (~7.4). This is a crucial factor for drug absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and interaction with biological targets.

Conclusion

The basicity of this compound, quantified by a predicted pKa of 5.17, is enhanced relative to aniline due to the net electron-donating character of the para-benzyloxy group. This property is a cornerstone of its utility as a synthetic building block in various fields, including drug development.[2] Accurate determination of its pKa through established methods like potentiometric titration or spectrophotometry is essential for optimizing reaction conditions and for predicting the pharmacokinetic behavior of derivative compounds. This guide provides the foundational data and methodologies required for the effective application of this compound in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. goldbio.com [goldbio.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]

- 7. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 8. This compound hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India [ottokemi.com]

A Technical Guide to the Commercial Sources, Purity, and Analysis of 4-(Benzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, typical purity levels, and analytical methodologies for 4-(benzyloxy)aniline. Detailed experimental protocols for purification and purity assessment are presented to support researchers and drug development professionals in ensuring the quality of this versatile chemical intermediate.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is most commonly supplied as the hydrochloride salt, which enhances its stability. The stated purity of the commercial product is typically high, often 98% or greater. The free base form is also available from some vendors.

Below is a summary of representative commercial sources and their stated purities. Please note that catalog information is subject to change, and it is recommended to consult the supplier directly for the most current data and specifications.

| Supplier | Product Name | CAS Number | Stated Purity | Form |

| Sigma-Aldrich | This compound hydrochloride | 51388-20-6 | 98% | Solid |

| Otto Chemie Pvt Ltd | This compound hydrochloride | 51388-20-6 | 98% | Powder/Crystal/Chunks[1] |

| Carl ROTH | This compound hydrochloride | 51388-20-6 | ≥99 % | Data Not Available |

| Tokyo Chemical Industry | This compound | 6373-46-2 | >98.0% (GC) | Solid |

Potential Impurities

The synthesis of this compound typically involves a two-step process: the Williamson ether synthesis of 4-nitrophenol (B140041) with benzyl (B1604629) chloride to form 4-benzyloxynitrobenzene, followed by the reduction of the nitro group to an amine.[2][3] Potential impurities can arise from starting materials, side reactions, or incomplete reactions during this process.

Potential Impurities from Synthesis:

-

4-Aminophenol (B1666318): An unreacted starting material from the ether synthesis step.[4][5][6][7][8]

-

Benzyl alcohol: Formed from the hydrolysis of benzyl chloride.

-

4-Nitrophenol: Incomplete etherification can lead to the presence of this starting material.

-

Dibenzyl ether: A potential byproduct of the Williamson ether synthesis.

-

Azoxybenzene and Azobenzene derivatives: Intermediates in the reduction of the nitro group that may be present if the reduction is incomplete.[1]

-

Unidentified degradation products: 4-Aminophenol, a potential impurity, is known to degrade and cause coloration.[4]

Purification Protocols

For applications requiring higher purity than commercially available, further purification of this compound may be necessary. Recrystallization and column chromatography are effective methods for removing residual impurities.

Recrystallization of this compound Hydrochloride

Recrystallization is a robust technique for purifying crystalline solids. The selection of an appropriate solvent system is critical for successful purification. For amine hydrochlorides, polar solvents are generally suitable.

Experimental Protocol:

-

Solvent Selection: A mixture of ethanol (B145695) and water is a good starting point for the recrystallization of this compound hydrochloride. The compound is soluble in hot ethanol and less soluble in cold water.

-

Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask by gently heating on a hot plate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Purification of this compound (Free Base) by Column Chromatography

For the free base form of this compound, which is less polar than its hydrochloride salt, column chromatography is an effective purification method. Due to the basic nature of the aniline (B41778), it is advisable to use a mobile phase containing a small amount of a basic modifier to prevent streaking on the silica (B1680970) gel column.

Experimental Protocol:

-

Preparation of the Free Base: Dissolve the this compound hydrochloride in water and basify with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of approximately 8-9. Extract the free base into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase Selection: A good starting mobile phase is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound. To the chosen solvent system, add 0.5-1% triethylamine (B128534) to neutralize the acidic sites on the silica gel.

-

Column Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase method is generally suitable.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be employed to improve chromatographic performance, though it is often not necessary for this compound.[10]

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Sample Preparation: Prepare a solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for purity assessment by identifying signals from impurities.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (300 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent.

-

Analysis: Acquire the ¹H NMR spectrum. The spectrum of pure this compound should show characteristic signals for the aromatic protons of the aniline and benzyl groups, the methylene (B1212753) protons of the benzyl group, and the amine protons. The presence of impurity peaks can be identified and, with the use of an internal standard, quantified.

Workflow and Logic Diagrams

To visualize the processes described in this guide, the following diagrams have been created using the DOT language.

Caption: Workflow for the purification of commercial this compound.

Caption: Workflow for the purity analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 8. related impurities 4-aminophenol: Topics by Science.gov [science.gov]

- 9. Separation of Aniline, p-benzyloxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety data for 4-(benzyloxy)aniline

An In-depth Technical Guide to the Health and Safety of 4-(Benzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for this compound (CAS No. 6373-46-2) and its hydrochloride salt (CAS No. 51388-20-6). The information is intended to support safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] The following tables summarize the key physical and chemical properties for both the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6373-46-2 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | White to gray to brown powder or crystal | [3] |

| Melting Point | 54-55 °C | [3] |

| Boiling Point | 161-164 °C at 0.25 Torr | [3] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; slightly soluble in water. | [3][4] |

| pKa | 5.17 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [3][5] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 51388-20-6 | [6][7] |

| Molecular Formula | C₁₃H₁₄ClNO | [7] |

| Molecular Weight | 235.71 g/mol | [6][7] |

| Appearance | Off-white to beige and faint brown to light brown powder or crystals. | [7] |

| Melting Point | 228 °C (decomposition) | [6][7] |

| Storage Conditions | Store desiccated at -20°C or at room temperature. | [8][9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][10] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

The hydrochloride salt is also classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][5][10]

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature.

Table 4: Acute Toxicity Data

| Route | Species | Endpoint | Value | Compound Form | Reference(s) |

| Oral | Rat | LD50 | >300 - <2000 mg/kg | Hydrochloride | [4][5][11] |

| Dermal | Data Not Available | LD50 | Data Not Available | Free Base | |

| Inhalation | Data Not Available | LC50 | Data Not Available | Free Base |

Due to the lack of specific data for this compound, data for the parent compound, aniline, is provided for context.

Table 5: Acute Toxicity Data for Aniline (CAS No. 62-53-3)

| Route | Species | Endpoint | Value | Reference(s) |

| Oral | Rat | LD50 | 250 mg/kg | [12] |

| Dermal | Rabbit | LD50 | 820 mg/kg | [12] |

Experimental Protocols

4.1. Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a limited number of animals at each step. The method uses the mortality of animals to determine the acute oral toxicity.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortalities.

4.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The substance is applied to a small area of skin of an animal and the degree of irritation is observed and scored.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a set period (e.g., 4 hours). The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.

4.3. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: A single dose of the substance is applied to the eye of an animal to assess the potential for eye irritation or corrosion.[13][14]

-

Test Animals: Albino rabbits are typically used.[14]

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye. The eye is observed for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[13]

-

Endpoint: The degree of eye irritation is scored based on the observed effects.

Health and Safety Recommendations

5.1. First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Skin Contact: Wash thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[10]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Give water to drink. Seek medical attention.[10]

5.2. Handling and Storage

-

Handling: Avoid prolonged use and all direct contact with the material. Do not breathe dust or vapor. Wash thoroughly after handling. Use in a well-ventilated area.[10]

-

Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated area.[10] Store in a dark place under an inert atmosphere.[3]

5.3. Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area. A fume hood is recommended.[2]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[2][10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2][10]

Fire and Explosion Hazard Data

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: May evolve carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Special Firefighting Procedures: Wear self-contained breathing apparatus and protective clothing.[10]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: May evolve carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.[10]

Visualizations

The following diagrams provide logical workflows for handling and responding to incidents involving this compound.

Caption: A generalized workflow for responding to a chemical incident.

Caption: A logical guide for selecting PPE based on identified hazards.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. about.proquest.com [about.proquest.com]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. carlroth.com [carlroth.com]

- 12. benchchem.com [benchchem.com]

- 13. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 14. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 4-(Benzyloxy)aniline Under Diverse Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-(benzyloxy)aniline under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. As a crucial intermediate in the synthesis of numerous pharmaceutical compounds, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols for forced degradation studies, presents quantitative stability data, and illustrates potential degradation pathways and experimental workflows through schematic diagrams.

Introduction to this compound and Stability Testing

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive aniline (B41778) group and a benzyloxy moiety, makes it susceptible to degradation under various environmental conditions. Stability testing, a critical component of the drug development process, is essential to identify potential degradation products and establish appropriate storage and handling conditions. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value |